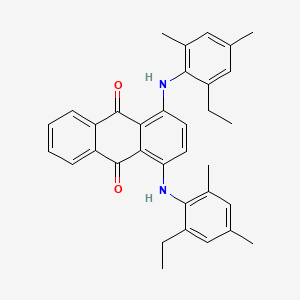

1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione

Beschreibung

1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione is a symmetrically substituted aminoanthraquinone derivative characterized by two 2-ethyl-4,6-dimethylaniline groups attached at the 1- and 4-positions of the anthracene-9,10-dione core. This compound belongs to a broader class of anthraquinones, which are renowned for their diverse applications in dyes, pharmaceuticals, and materials science due to their planar aromatic structure and redox-active properties .

Eigenschaften

CAS-Nummer |

90332-35-7 |

|---|---|

Molekularformel |

C34H34N2O2 |

Molekulargewicht |

502.6 g/mol |

IUPAC-Name |

1,4-bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C34H34N2O2/c1-7-23-17-19(3)15-21(5)31(23)35-27-13-14-28(36-32-22(6)16-20(4)18-24(32)8-2)30-29(27)33(37)25-11-9-10-12-26(25)34(30)38/h9-18,35-36H,7-8H2,1-6H3 |

InChI-Schlüssel |

IZTRSJIYIWEOSV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)C)C(=O)C5=CC=CC=C5C3=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethyl-4,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form.

Condensation: The reduced form is then condensed with 2-ethyl-4,6-dimethylaniline.

Oxidation: The final step involves oxidation to yield 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to its leuco form.

Substitution: The amino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield leuco forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a dye and in the study of organic reactions.

Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.

Medicine: Explored for its potential use in drug development, particularly in targeting DNA topoisomerase II.

Industry: Utilized as a colorant in various industrial applications, including plastics and textiles.

Wirkmechanismus

The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione can induce cytotoxicity in cancer cells. The molecular targets and pathways involved include:

DNA Binding: The compound binds to DNA, interfering with its function.

Enzyme Inhibition: Inhibits DNA topoisomerase II, leading to DNA damage and cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of anthraquinone derivatives are highly dependent on substituent patterns. Key analogs and their characteristics are summarized below:

Key Observations :

- Lipophilicity: Bulky alkyl/aryl groups (e.g., octadecyl or 2-ethyl-4,6-dimethylanilino) enhance hydrophobicity, making these compounds suitable for non-aqueous applications (e.g., dyes, lipid-based drug formulations) .

- Solubility : Hydroxyethyl or methoxyethoxyethyl substituents (e.g., in HAD or Me-TEG-DAAQ) improve aqueous solubility, critical for biomedical applications .

- Thermal Stability : Incorporation into polymer matrices (e.g., HAD in polyurethanes) reduces thermal migration, enhancing material durability .

Cytotoxicity

Aminoanthraquinones exhibit potent anticancer activity. For example:

- 2-(Butylamino)anthracene-9,10-dione (5a) and 2,3-(dibutylamino)anthracene-9,10-dione (5b) showed IC₅₀ values of 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells .

- Mitoxantrone , a clinically used analog, demonstrates similar efficacy but with dose-limiting cardiotoxicity .

The target compound’s 2-ethyl-4,6-dimethylanilino groups may enhance membrane permeability due to increased lipophilicity, though excessive bulk could reduce bioavailability.

Enzyme Inhibition

Anthraquinone derivatives also inhibit enzymes like xanthine oxidase (XO):

Yield Considerations :

- Electron-withdrawing groups (e.g., fluorine) improve reaction rates but may reduce yields due to side reactions (e.g., diamino byproducts formed at 17–83% yields) .

- Polar solvents (e.g., DMSO) favor mono-substitution, while elevated temperatures promote di-substitution .

Q & A

Q. What are the common synthetic routes for 1,4-bis(alkylamino)anthraquinone derivatives, and how are they characterized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1,4-dihydroxyanthraquinone derivatives react with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux. Key steps include:

- Alkylation/Acylation : Reacting 1,4-dihydroxyanthraquinone with 4-cyanobenzyl chloride or 3-cyanopropyl chloride to introduce substituents .

- Characterization : Products are purified via crystallization (e.g., ethanol/chlorofor m mixtures) and analyzed using ¹H/¹³C-NMR, HPLC for purity (>95%), and melting point determination (e.g., 192–193°C for 1,4-bis(4-methoxybenzyl)oxy derivatives) .

Q. How do substitution patterns influence the spectroscopic properties of anthraquinone derivatives?

Substituents alter electron density and conjugation, affecting UV-Vis absorption and fluorescence. For instance:

- Amino groups enhance fluorescence intensity due to electron-donating effects, making derivatives suitable as biological probes .

- Bulky groups (e.g., 2-ethyl-4,6-dimethylanilino) increase steric hindrance, potentially reducing aggregation in solution. This can be verified via fluorescence quenching assays and computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for xanthine oxidase (XO) inhibition by anthraquinone derivatives?

Discrepancies in IC₅₀ values (e.g., 0.339–7.084 μM) may arise from:

- Assay conditions : Variations in XO source (bovine vs. human), substrate concentration, or incubation time. Standardize protocols using a reference inhibitor (e.g., allopurinol) .

- Structural heterogeneity : Compare derivatives with identical substituents but different positions (e.g., 1,4- vs. 1,8-dihydroxyanthraquinone). For example, 1,4-bis(4-cyanobenzyl)oxy derivatives show IC₅₀ = 0.339 μM, while 1,8-analogs are less active .

- Data validation : Perform dose-response curves in triplicate and validate via molecular docking to XO’s active site (e.g., using AutoDock Vina) .

Q. What methodologies are recommended for evaluating DNA-binding interactions of anthraquinone derivatives?

- Thermal denaturation : Monitor ΔTₘ (melting temperature shift) of DNA-drug complexes. Higher ΔTₘ indicates stronger intercalation (e.g., ΔTₘ = +8°C for 2,6-bis(aminoalkyl)anthraquinones) .

- Circular dichroism (CD) : Detect conformational changes in DNA (B-DNA to altered forms) upon binding.

- Molecular dynamics (MD) simulations : Model groove-binding vs. intercalation mechanisms. For example, side chains of 2,6-disubstituted derivatives occupy both major and minor grooves .

Q. How should researchers design OECD-compliant toxicological studies for anthraquinone derivatives?

- In vitro mutagenicity : Follow OECD 473 (chromosomal aberration test) using Chinese hamster lung cells, with GLP compliance and ≥99% pure test material .

- Repeated-dose toxicity : Use OECD 422 guidelines, administering the compound (e.g., 100 mg/kg/day) to Sprague-Dawley rats for 28 days, monitoring hematological and histopathological endpoints .

- Data reporting : Include purity, solvent controls, and statistical analysis (e.g., ANOVA for dose-response relationships) .

Data Contradiction Analysis

Q. Why do some anthraquinone derivatives show high in vitro cytotoxicity but low in vivo antitumor efficacy?

- Pharmacokinetic limitations : Poor solubility (e.g., logP = 7.95 for solvent blue 104) may reduce bioavailability. Address via formulation (e.g., PEGylation) .

- Metabolic instability : Cytochrome P450-mediated degradation can occur. Perform hepatic microsomal stability assays .

- Tumor microenvironment : Hypoxia or pH variations may deactivate compounds. Test derivatives under hypoxic conditions (e.g., using CoCl₂-treated cell lines) .

Q. How do conflicting reports on DNA-binding vs. cytotoxicity correlations inform structure-activity relationship (SAR) studies?

- Mechanistic divergence : Some derivatives (e.g., benzo[g]phthalazine-5,10-diones) exhibit cytotoxicity without strong DNA binding, suggesting alternative targets (e.g., topoisomerase inhibition) .

- SAR refinement : Prioritize derivatives with balanced logP (3–5) and hydrogen-bond donors (≤3) to enhance membrane permeability and target engagement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.